5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Constitutional Isomerism

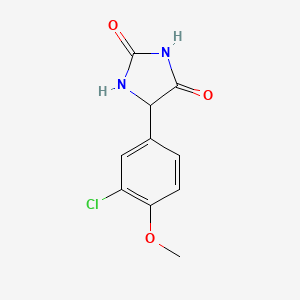

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, imidazolidine-2,4-dione , a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, along with two ketone groups at positions 2 and 4. The substituent 3-chloro-4-methoxyphenyl is attached to the imidazolidinedione core at position 5. The numbering prioritizes the ketone groups, resulting in the full name:

5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione .

Constitutional isomerism in this compound arises from variations in substituent positioning. For example:

- Positional isomerism : A constitutional isomer could feature the chloro and methoxy groups at alternative positions on the phenyl ring (e.g., 4-chloro-3-methoxyphenyl).

- Functional group isomerism : Replacement of the imidazolidinedione core with structurally distinct moieties (e.g., thiohydantoins) alters the compound’s identity while retaining the same molecular formula .

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following descriptors:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1490446-35-9 | |

| Molecular Formula | C₁₀H₉ClN₂O₃ | |

| Molecular Weight | 240.64 g/mol | |

| SMILES | COc1ccc(cc1Cl)C1NC(=O)NC1=O | |

| InChIKey | WPJLWWOKUOJTOU-UHFFFAOYSA-N |

These identifiers facilitate unambiguous chemical referencing in databases such as PubChem and commercial catalogs .

Structural Relationship to Imidazolidinedione Derivatives

The compound belongs to the hydantoin family, characterized by the imidazolidine-2,4-dione core. Structural variations among derivatives include:

Table 1: Comparative Analysis of Imidazolidinedione Derivatives

The presence of both chloro and methoxy groups on the phenyl ring in this compound enhances its electronic complexity compared to simpler derivatives. This structural motif influences its reactivity and potential applications in medicinal chemistry, as evidenced by synthetic studies on analogous compounds .

The imidazolidinedione core’s rigidity and hydrogen-bonding capacity further distinguish it from open-chain analogs. For instance, substitution at position 5 preserves the planar geometry of the heterocycle, enabling π-stacking interactions in crystalline forms .

Properties

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTMUGXSILRLJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazolidine ring . Industrial production methods may involve continuous flow synthesis to optimize yield and purity .

Chemical Reactions Analysis

5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential as an antibiotic agent. Research indicates that derivatives of imidazolidine-4-one, including 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione, exhibit broad-spectrum antibacterial activity. These compounds can disrupt bacterial membranes, which is crucial in combating resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

In addition to antibacterial properties, studies have shown that this compound demonstrates antifungal activity against common pathogens. Its effectiveness in inhibiting fungal growth positions it as a candidate for further development in antifungal therapies .

Materials Science

Development of New Materials

The stability and reactivity of this compound make it suitable for the development of advanced materials. Its chemical properties can be exploited to create polymers or composites with specific characteristics tailored for industrial applications .

Biological Studies

Mechanistic Insights

Research into the mechanism of action of this compound reveals its interaction with various biological targets. It is believed to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. Understanding these interactions is essential for elucidating its therapeutic effects .

Case Studies

-

Antibacterial Efficacy

A study demonstrated that derivatives of imidazolidine-4-one could effectively eliminate bacteria with low rates of drug resistance. The lead compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a new generation antibiotic . -

Synergistic Effects with Other Drugs

Research has indicated that when combined with other antimicrobial agents, this compound can enhance the overall efficacy against resistant strains. This synergistic effect suggests a promising avenue for developing combination therapies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for antibacterial and antifungal properties; potential therapeutic agent |

| Materials Science | Used in the development of advanced materials with specific properties |

| Biological Studies | Explores interactions with biological targets; influences cellular processes |

| Case Studies | Demonstrates efficacy against resistant bacteria; shows synergistic effects with other drugs |

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Positional Isomerism and Substitution Patterns

- 3-(3-Chlorophenyl)imidazolidine-2,4-dione (CAS 42351-76-8): This positional isomer has the chlorophenyl group at the 3-position of the hydantoin core instead of the 5-position.

- 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione (CAS 2420-17-9): The hydroxyl group at the para position increases polarity compared to the methoxy group in the target compound, reducing lipid solubility and altering pharmacokinetic properties such as absorption and metabolism .

Functional Group Variations

- 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione : The sulfonyl group introduces strong electron-withdrawing effects, enhancing inhibitory activity against aldose reductase and hypoglycemic effects. In contrast, the target compound’s methoxy group is electron-donating, which may limit similar enzymatic interactions .

- (Z)-5-(4-Hydroxybenzylidene)-imidazolidine-2,4-dione: The benzylidene group extends conjugation, enabling UV absorption properties (λmax ~350 nm), whereas the target compound’s non-conjugated substituents lack this feature, making it unsuitable as a UV filter .

Physicochemical Properties

- Thermal Stability : Methylation at the 5-position (e.g., 5-(4-methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione) improves thermal stability compared to benzylidene derivatives, which may degrade under UV exposure .

Data Tables

Table 1. Structural and Functional Comparison of Selected Hydantoin Derivatives

Table 2. Physicochemical Properties

*Calculated using fragment-based methods.

Biological Activity

5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine class, notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazolidine core with a chloro and methoxy substituent on the phenyl ring. Its molecular formula is CHClNO, characterized by two carbonyl groups (diones) and an imine nitrogen. The unique structural features contribute to its stability and specificity in biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Compounds in this class have been shown to inhibit the NF-kB pathway, reducing pro-inflammatory cytokine production, which is crucial in treating inflammatory diseases.

- Antimicrobial Properties : Similar derivatives have demonstrated efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), through mechanisms such as membrane disruption .

- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating critical signaling pathways .

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.

- Receptor Modulation : The compound could interact with G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of imidazolidine derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) below 6 µg/mL against MRSA. The selectivity index was also favorable, indicating low toxicity to mammalian cells compared to their antibacterial activity .

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of imidazolidine derivatives on various human cancer cell lines. The lead compound demonstrated significant cytotoxicity against MCF7 (breast adenocarcinoma) with an IC of 4.5 µmol/L while showing minimal effects on non-tumor cells . This suggests a potential therapeutic window for further development.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(3-Chloro-4-fluorophenyl)imidazolidine-2,4-dione | Similar core with fluorine substitution | Potentially different biological activity |

| 5-Methoxyimidazolidine-2,4-dione | Lacks halogen substituents | May exhibit different reactivity patterns |

| 5-(Trifluoromethyl)imidazolidine-2,4-dione | Contains trifluoromethyl group | Enhanced lipophilicity and biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Condensation of 3-chloro-4-methoxyphenyl precursors with imidazolidine-2,4-dione derivatives. Use reflux conditions with polar aprotic solvents (e.g., DMF or acetic acid) and catalysts like sodium acetate .

- Step 2 : Purification via recrystallization (DMF-ethanol mixtures) or column chromatography. Monitor reaction progress with TLC .

- Critical Factors : Excess oxo-compounds (0.03 mol) improve yields, while prolonged reflux (>2 hours) may degrade sensitive substituents.

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

- Analytical Workflow :

NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) and imidazolidine-dione backbone (C=O peaks at ~170 ppm in NMR) .

HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass ±1 Da) .

Advanced Research Questions

Q. How can computational methods optimize reaction design for novel derivatives?

- Strategy :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian09) to model transition states and predict regioselectivity in cyclization steps .

- Reaction Path Search : Combine cheminformatics (PubChem data) with experimental validation to screen substituent effects on reactivity .

- Case Study : Modifying the methoxy group to ethoxy alters electron density at the phenyl ring, affecting nucleophilic attack efficiency (ΔE reduction by ~5 kcal/mol) .

Q. What crystallographic insights explain intermolecular interactions in solid-state structures?

- X-ray Diffraction Analysis :

- Key Observations :

- Hydrogen Bonding : N–H⋯O interactions between imidazolidine-dione cores stabilize dimers (bond length: 2.89 Å) .

- π-Stacking : Chlorophenyl and fluorophenyl rings exhibit centroid-to-centroid distances of 3.76–3.91 Å, influencing packing density .

- Implications : Non-covalent interactions guide solubility and polymorph formation, critical for formulation studies .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

- Analytical Framework :

Structure-Activity Relationships (SAR) : Compare IC values against targets (e.g., aldose reductase) for derivatives with halogen or sulfonyl modifications .

Meta-Analysis : Use PubChem BioAssay data to correlate electronic effects (Hammett σ values) with inhibitory potency .

Case Study : Sulfonyl derivatives show 10× higher activity than methyl analogues due to enhanced hydrogen bonding with enzyme active sites .

Methodological Challenges & Solutions

Q. What strategies mitigate side reactions during sulfonylation of the imidazolidine-dione core?

- Best Practices :

- Controlled Reagent Addition : Add sulfonyl chlorides dropwise to avoid exothermic side reactions (e.g., hydrolysis) .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation while suppressing competing pathways .

- Workup : Quench with 1N HCl to precipitate pure products, minimizing byproduct contamination .

Q. How do solvent polarity and temperature affect cyclization kinetics?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.